

Technical Support Center: Stabilization of Sodium Percarbonate with Coating Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium percarbonate

Cat. No.: B100135

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stabilization of **sodium percarbonate** through coating.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of uncoated **sodium percarbonate**?

A1: The primary factors affecting the stability of **sodium percarbonate** are environmental humidity, temperature, and the presence of metal impurities.^[1] When exposed to moisture, heat, or heavy metals, **sodium percarbonate** decomposes into sodium carbonate, water, and oxygen, leading to a loss of active oxygen content.^[1] Its stability decreases as the temperature rises.^[1]

Q2: What is the fundamental mechanism by which coating agents stabilize **sodium percarbonate**?

A2: Coating agents create a protective barrier around the **sodium percarbonate** particles.^[2] ^[3] This layer shields the core from atmospheric moisture and other destabilizing factors, thus preventing premature decomposition and preserving the active oxygen content.^[2]^[3]^[4] Common coating materials include inorganic compounds like silicates and borates, as well as organic polymers.^[2]^[5]

Q3: What are the main advantages of using coated versus uncoated **sodium percarbonate** in experimental formulations?

A3: Coated **sodium percarbonate** offers several advantages over its uncoated counterpart:

- **Enhanced Stability and Shelf Life:** The protective coating significantly reduces degradation from environmental factors, leading to a longer shelf life.[\[3\]](#)[\[4\]](#)
- **Improved Handling and Storage:** Coated particles exhibit reduced dustiness, better flow properties, and are less prone to caking and abrasion.[\[3\]](#)[\[4\]](#)
- **Controlled Release:** Certain coatings can be designed to delay the release of hydrogen peroxide in an aqueous solution, which is beneficial in applications where interaction with other components, like enzymes, needs to be timed.[\[6\]](#)[\[7\]](#)

Q4: What are some common classes of coating agents used for **sodium percarbonate** stabilization?

A4: A variety of materials are used for coating **sodium percarbonate**. These can be broadly categorized as:

- **Inorganic Compounds:** Sodium silicates (with varying $\text{SiO}_2\text{:Na}_2\text{O}$ ratios), borates, and sodium sulfate are commonly employed.[\[2\]](#)[\[6\]](#)[\[7\]](#) A mixture of sodium carbonate and sodium chloride has also been used.[\[8\]](#)
- **Organic Polymers:** Polyethylene glycol (PEG) and other polymers can be used to encapsulate the particles.[\[9\]](#)
- **Carboxylic Acids and Aliphatic Alcohols:** Melted carboxylic acids and aliphatic alcohols with melting points above 40°C can be applied as a coating.[\[10\]](#)

Troubleshooting Guide

Issue 1: Coated **sodium percarbonate** shows poor stability despite the coating process.

- **Possible Cause 1:** Incomplete or porous coating.

- Troubleshooting Tip: An incomplete or porous coating allows moisture to penetrate and degrade the **sodium percarbonate** core. Increasing the shell thickness can sometimes increase porosity, which is counterproductive.[\[6\]](#)[\[7\]](#) Review your coating parameters, such as the coating/core ratio and the physical properties of your coating solution. Use Scanning Electron Microscopy (SEM) to analyze the surface morphology and thickness of the coated particles to ensure a uniform, dense layer.[\[6\]](#)[\[7\]](#)
- Possible Cause 2: Incompatible coating agent.
 - Troubleshooting Tip: The chosen coating material may not be providing an adequate moisture barrier or might be reacting with the **sodium percarbonate**. Experiment with different coating agents. For example, sodium silicate coatings have been shown to provide a more significant delay in release compared to sodium sulfate, indicating better barrier properties.[\[6\]](#)[\[7\]](#)
- Possible Cause 3: Presence of metal ion impurities.
 - Troubleshooting Tip: Metal ions can catalyze the decomposition of **sodium percarbonate**.[\[1\]](#) Ensure that the raw materials (both the **sodium percarbonate** and the coating agents) are of high purity. Consider incorporating chelating agents into your formulation to sequester any residual metal ions.[\[2\]](#)

Issue 2: The dissolution rate of the coated **sodium percarbonate** is too slow for the intended application.

- Possible Cause 1: Excessive coating thickness.
 - Troubleshooting Tip: A thicker coating will generally take longer to dissolve. Systematically reduce the coating thickness by adjusting the coating-to-core ratio in your experiment and measure the corresponding dissolution rates to find the optimal balance between stability and release.
- Possible Cause 2: Low solubility of the coating agent.
 - Troubleshooting Tip: The inherent solubility of the coating material in the application's solvent system is a critical factor. If a faster release is required, consider switching to a more soluble coating agent. For instance, while certain sodium silicates provide excellent

stability, they may dissolve slowly.[6] You may need to test coatings with different properties or blend materials to achieve the desired dissolution profile.

Issue 3: Agglomeration of particles occurs during the coating process.

- Possible Cause 1: Inappropriate fluidization parameters in a fluid bed coater.
 - Troubleshooting Tip: Incorrect air flow rate or temperature can lead to particle agglomeration. Optimize the fluidization parameters, such as the compressed air flow rate and the inlet air temperature, to ensure particles are properly separated during the coating spray application.
- Possible Cause 2: Overly wet spray or slow drying.
 - Troubleshooting Tip: If the particles become too wet during coating, they are more likely to stick together. Reduce the spray rate of the coating solution or increase the drying temperature/airflow to ensure the solvent evaporates efficiently after the coating is deposited. Be mindful that the drying temperature should not be high enough to induce thermal decomposition of the **sodium percarbonate**. [8]

Data Presentation: Performance of Coating Agents

The following table summarizes the performance of different coating agents on the stability and release properties of **sodium percarbonate**.

Coating Agent	Coating/Core Ratio (wt. %)	Average Shell Thickness (µm)	Key Performance Outcome	Reference
Sodium Sulphate	100%	53 ± 9	Reduced the release rate but did not provide a delayed release.	[6][7]
1.6R Sodium Silicate	53%	109 ± 8	Delayed release by approximately 60 seconds under static conditions.	[6][7]
2.35R Sodium Silicate	27%	71 ± 10	Delayed release by approximately 7 minutes under static conditions.	[6][7]
2.35R Sodium Silicate	53%	123 ± 9	Further increases in shell thickness led to increased porosity with no significant additional delay in release.	[6][7]

Experimental Protocols

Protocol 1: Fluidized Bed Coating of Sodium Percarbonate

This protocol is based on the methodology for coating with aqueous solutions of sodium silicate or sodium sulfate.[6][11]

1. Preparation of Coating Solution:

- Sodium Sulfate Solution: Dissolve a predetermined amount of sodium sulfate (e.g., 15g or 30g) in 100 mL of deionized water.[\[11\]](#)
- Sodium Silicate Solution (20 wt. %): Dilute a 40 wt. % stock solution of 1.6R or 2.35R sodium silicate with an equal volume of deionized water.[\[11\]](#)

2. Fluidized Bed Coater Setup:

- Use a bottom-spray fluidized bed coater.
- Set the operating parameters:
 - Inlet Air Temperature: 40°C
 - Compressed Air Flow Rate: 30 m³/h
 - Atomizing Air Flow Rate: 0.5 m³/h
 - Coating Solution Injection Rate: 100-300 µL/min (adjust based on solution viscosity and drying efficiency).[\[11\]](#)

3. Coating Process:

- Load the uncoated **sodium percarbonate** core particles into the product container of the fluidized bed coater.
- Start the fluidization process with heated air.
- Once the desired bed temperature is reached and stable, begin spraying the coating solution onto the fluidized particles through the atomizing nozzle.
- Continue the process until the desired amount of coating solution has been applied.

4. Drying:

- After the spraying is complete, continue to fluidize the coated particles with heated air until they are thoroughly dry. A residual moisture content of less than 1.5% is often desirable.[\[8\]](#)

- Condition the final coated samples in an environmental chamber (e.g., 30°C and 30% relative humidity) for 24 hours before characterization.[11]

Protocol 2: Measuring Dissolution Rate via UV-Vis Spectrometry

This protocol measures the release of hydrogen peroxide from coated **sodium percarbonate**. [6]

1. Reagent Preparation:

- Solution A: Dissolve 33.0 g of Potassium Iodide, 1.0 g of Sodium Hydroxide, and 0.1 g of Ammonium Molybdate Tetrahydrate in 500 mL of deionized water. Store in the dark.[11]
- Solution B: Dissolve 10.0 g of Potassium Hydrogen Phthalate in 500 mL of deionized water. [11]

2. Dissolution Experiment:

- Place 250 mL of deionized water in a beaker or bottle at room temperature ($20 \pm 3^\circ\text{C}$).
- Add a precisely weighed amount (e.g., 50 mg) of coated **sodium percarbonate** particles.
- If required, stir the solution at a constant speed (e.g., 150 rpm with an orbital shaker).[6][11]
- At regular intervals (e.g., every 30 seconds), withdraw a 300 μL aliquot of the sample and immediately dilute it with 10 mL of water in a separate tube.[6][11]

3. Colorimetric Reaction and Measurement:

- In a UV cuvette, mix 300 μL of the diluted sample with 300 μL of Solution A and 300 μL of Solution B.[6]
- Allow the reaction to incubate for 5 minutes. The hydrogen peroxide will react with iodide to form triiodide (I_3^-), which has a characteristic absorbance.
- Measure the absorbance at 351 nm using a UV/Vis spectrophotometer.[6]

- Convert the absorbance values to hydrogen peroxide concentration using a pre-established calibration curve.

Protocol 3: Stability Testing via Isothermal Microcalorimetry

This method provides a rapid assessment of the thermal stability of coated **sodium percarbonate**.[\[12\]](#)

1. Sample Preparation:

- Precisely weigh approximately 2 g of the coated **sodium percarbonate** sample into a 3 mL disposable crimp seal ampoule.[\[12\]](#)
- Seal the ampoule.

2. Calorimeter Setup:

- Set the isothermal microcalorimeter (e.g., a Thermal Activity Monitor 2277) to a constant temperature, typically 40°C.[\[12\]](#)

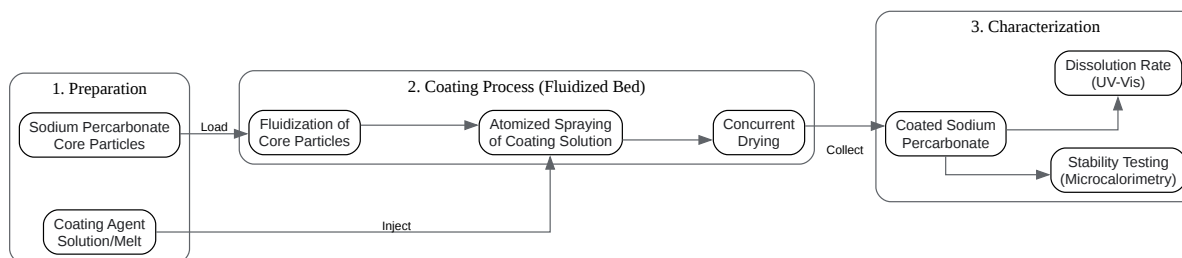
3. Measurement:

- Place the sealed sample ampoule into the calorimeter. Use an empty, sealed ampoule as a reference.[\[12\]](#)
- Allow the system to reach thermal equilibrium (approximately 30 minutes).[\[12\]](#)
- Record the heat flow from the sample continuously for an extended period (e.g., 48 hours).[\[12\]](#)

4. Data Analysis:

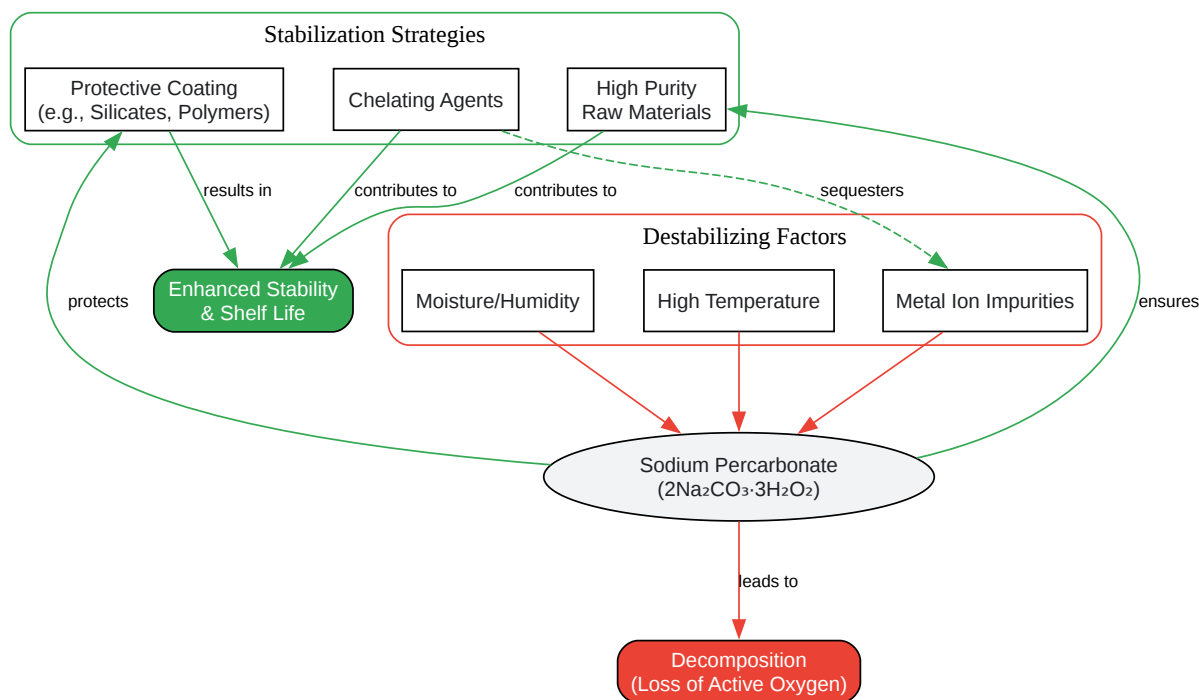
- Analyze the heat flow data to determine the specific heat flow (in $\mu\text{W/g}$) at specific time points (e.g., 16 and 48 hours).[\[12\]](#)
- A specific heat flow of less than 10 $\mu\text{W/g}$ at these time points is often considered indicative of a stable product.[\[12\]](#)

Visualizations



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Caption: Workflow for coating and characterization of **sodium percarbonate**.



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Caption: Factors influencing the stability of **sodium percarbonate**.

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- To cite this document: BenchChem. [Technical Support Center: Stabilization of Sodium Percarbonate with Coating Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100135#stabilization-of-sodium-percarbonate-with-coating-agents]

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